2-(4-Bromo-2-chlorophenyl)-1-pyrrolidin-1-yl-ethanone
Overview
Description
2-(4-Bromo-2-chlorophenyl)-1-pyrrolidin-1-yl-ethanone is an organic compound that features a brominated and chlorinated aromatic ring attached to a pyrrolidine moiety via an ethanone linker
Mechanism of Action
Target of Action
The compound 2-(4-Bromo-2-chlorophenyl)-1-pyrrolidin-1-yl-ethanone is a derivative of profenofos, an organophosphorus pesticide . The primary target of this compound is the acetylcholinesterase enzyme . This enzyme plays a crucial role in the nervous system, where it breaks down acetylcholine, a neurotransmitter responsible for transmitting signals in the nervous system .
Mode of Action
Like other organophosphates, the mechanism of action of this compound is via the inhibition of the acetylcholinesterase enzyme . This inhibition occurs through the phosphorylation of the serine residue at the active site of the enzyme . The S(-) isomer of the compound is a more potent inhibitor .
Biochemical Pathways
The compound undergoes abiotic/enzymatic hydrolysis mediated by organophosphorus hydrolase . The most common compound formed during the mineralization of profenofos is 4-bromo-2-chlorophenol . This process affects the biochemical pathways involved in the degradation of organophosphorus pesticides.
Pharmacokinetics
Profenofos and its metabolites accumulate in various environmental components, contaminating food, water, and air .
Result of Action
The inhibition of acetylcholinesterase leads to an accumulation of acetylcholine in the nervous system. This accumulation can cause overstimulation of muscles and glands controlled by the nervous system, leading to symptoms such as dizziness and paralysis . At the molecular level, the compound forms strong bonds with soil particles and slowly leaches to groundwater and capillary water .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s degradation rate may vary depending on the presence of organophosphorus hydrolase in the environment . Additionally, the compound’s stability and efficacy can be affected by factors such as temperature, pH, and the presence of other chemicals in the environment.
Biochemical Analysis
Biochemical Properties
2-(4-Bromo-2-chlorophenyl)-1-pyrrolidin-1-yl-ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it undergoes enzyme-catalyzed copolymerization with phenols catalyzed by extracellular laccase of the fungus Rhizoctonia praticola . This interaction highlights its potential role in biochemical pathways involving phenolic compounds.
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been studied for its antimicrobial and antiproliferative properties, indicating its potential impact on cell growth and survival .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It undergoes enzyme-catalyzed reactions, such as copolymerization with phenols, which are catalyzed by extracellular laccase . These interactions suggest its role in modulating enzyme activity and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Its stability, degradation, and long-term effects on cellular function have been observed in both in vitro and in vivo studies. For instance, its stability and degradation products have been studied to understand its long-term impact on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that different dosages can lead to varying degrees of enzyme inhibition, cellular effects, and potential toxic or adverse effects at high doses . Understanding these dosage effects is crucial for determining safe and effective usage in research.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. For example, it is metabolized to 4-bromo-2-chlorophenol, which is further conjugated with glucose in metabolic pathways . These interactions highlight its role in biochemical metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. Its localization and accumulation in specific cellular compartments are influenced by these interactions . Understanding its transport and distribution is essential for elucidating its cellular effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct it to specific compartments or organelles, influencing its biochemical interactions and cellular effects . This localization is crucial for understanding its role in cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2-chlorophenyl)-1-pyrrolidin-1-yl-ethanone typically involves the following steps:
Bromination and Chlorination: The starting material, phenol, undergoes bromination and chlorination to form 4-bromo-2-chlorophenol.
Formation of Ethanone Linker: The 4-bromo-2-chlorophenol is then reacted with an appropriate ethanone precursor under controlled conditions to introduce the ethanone linker.
Attachment of Pyrrolidine Moiety: Finally, the ethanone intermediate is reacted with pyrrolidine to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Bromination and Chlorination: Large-scale bromination and chlorination of phenol to produce 4-bromo-2-chlorophenol.
Continuous Flow Reactions: Use of continuous flow reactors to efficiently introduce the ethanone linker and pyrrolidine moiety.
Purification and Isolation: Advanced purification techniques such as recrystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-2-chlorophenyl)-1-pyrrolidin-1-yl-ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the aromatic ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The ethanone linker can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, typically under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Carboxylic acids.
Reduction Products: Alcohols.
Scientific Research Applications
2-(4-Bromo-2-chlorophenyl)-1-pyrrolidin-1-yl-ethanone has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.
Material Science: Used in the synthesis of advanced materials with specific electronic properties.
Biological Studies: Studied for its interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-chlorophenol: Shares the brominated and chlorinated aromatic ring but lacks the ethanone and pyrrolidine moieties.
2-Chloro-4-bromophenylisocyanate: Similar aromatic ring structure but different functional groups.
Uniqueness
2-(4-Bromo-2-chlorophenyl)-1-pyrrolidin-1-yl-ethanone is unique due to its combination of a brominated and chlorinated aromatic ring with a pyrrolidine moiety, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-(4-bromo-2-chlorophenyl)-1-pyrrolidin-1-ylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrClNO/c13-10-4-3-9(11(14)8-10)7-12(16)15-5-1-2-6-15/h3-4,8H,1-2,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJWUERQESRLONC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CC2=C(C=C(C=C2)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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